molecular formula C16H17NO2 B2998565 N-(2-hydroxy-2-phenylpropyl)benzamide CAS No. 50673-01-3

N-(2-hydroxy-2-phenylpropyl)benzamide

Cat. No.: B2998565
CAS No.: 50673-01-3
M. Wt: 255.317
InChI Key: IJJCONLXLXVJSB-UHFFFAOYSA-N
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Description

N-(2-Hydroxy-2-phenylpropyl)benzamide is a benzamide derivative characterized by a hydroxy-substituted propyl chain bearing a phenyl group at the 2-position.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-16(19,14-10-6-3-7-11-14)12-17-15(18)13-8-4-2-5-9-13/h2-11,19H,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJCONLXLXVJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-phenylpropyl)benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and simplicity.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves the reaction between carboxylic acids and amines at high temperatures. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-phenylpropyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated benzamides or other substituted derivatives.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and phenyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structure : Features a 3-methylbenzamide core and a hydroxy-1,1-dimethylethyl group.
  • Synthesis: Prepared from 3-methylbenzoyl chloride/acid and 2-amino-2-methyl-1-propanol .
  • Key Properties :
    • Contains an N,O-bidentate directing group , enhancing its utility in metal-catalyzed C–H bond functionalization reactions.
    • Structurally validated via X-ray crystallography and NMR .
  • Applications: Potential as a ligand in catalytic systems due to its chelating ability.

2-(N-Allylsulfamoyl)-N-propylbenzamide

  • Structure : Incorporates a sulfamoyl (-SO₂NH-) group and an allyl-substituted propyl chain.
  • Synthesis : Synthesized and characterized via GC-MS, NMR, and X-ray diffraction. Hirshfeld surface analysis and DFT calculations (B3LYP/6-311G(d,p)) were employed to study intermolecular interactions .
  • HOMO-LUMO energy gap and thermodynamic parameters calculated for reactivity insights .
  • Applications : Investigated for chemical reactivity and solid-state interactions, with implications in materials science.

N-(Diisopropylphosphanyl)benzamide

  • Structure : Substituted with a diisopropylphosphanyl (-PiPr₂) group.
  • Synthesis : Derived from benzamide via silylation or direct reaction with PiPr₂Cl, yielding a P,O-hybrid ligand .
  • Key Properties :
    • Acts as a bidentate ligand in neutral or deprotonated forms.
    • Structural confirmation via X-ray diffraction and NMR .
  • Applications : Explored in coordination chemistry for transition-metal complexes.

N-(2-Hydroxy-2-methylpropyl)benzamide

  • Structure: Contains a hydroxy-2-methylpropyl group (C11H15NO2; MW: 193.246) .
  • Key Properties :
    • Reduced steric hindrance compared to the phenyl-substituted analogue.
    • Lower molecular weight may enhance solubility.
  • Applications: Not explicitly stated, but structural simplicity suggests utility in pharmaceutical intermediates.

Chisitine 2 (Polyamine-Benzamide Hybrid)

  • Structure : A complex derivative with polyamine and cinnamoyl moieties (C24H30N4O3) .
  • Synthesis : Prepared via multi-step condensation, validated by HPLC-MS.

Comparative Data Table

Compound Molecular Formula Molecular Weight Key Substituents Characterization Methods Applications
N-(2-Hydroxy-2-phenylpropyl)benzamide Not Provided Not Provided 2-Phenyl, 2-hydroxypropyl Presumed NMR/X-ray Not Specified
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C12H17NO2 207.27 3-Methyl, hydroxy-dimethylethyl X-ray, NMR, IR Catalytic ligand
2-(N-Allylsulfamoyl)-N-propylbenzamide C13H18N2O3S 282.36 Allylsulfamoyl, propyl X-ray, DFT, Hirshfeld analysis Material science
N-(Diisopropylphosphanyl)benzamide C13H21NOP 250.28 Diisopropylphosphanyl X-ray, NMR Coordination chemistry
N-(2-Hydroxy-2-methylpropyl)benzamide C11H15NO2 193.24 2-Methyl, hydroxypropyl Elemental analysis, NMR Intermediate synthesis

Key Findings and Insights

Substituent Effects :

  • Phenyl groups (e.g., in N-(2-hydroxy-2-phenylpropyl)benzamide) increase steric bulk and hydrophobicity compared to methyl or sulfamoyl analogues.
  • Electron-withdrawing groups (e.g., sulfamoyl) enhance polarity and reactivity .

Structural Validation :

  • X-ray crystallography is a common tool for confirming benzamide derivatives’ structures .
  • Advanced computational methods (DFT, Hirshfeld) provide insights into electronic properties and intermolecular interactions .

Functional Diversity :

  • N,O- and P,O-bidentate motifs enable applications in catalysis and coordination chemistry .
  • Complex derivatives like Chisitine 2 highlight benzamides’ versatility in bioactive molecule design .

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